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molecular formula C7H3BrClNS B1341976 2-Bromo-7-chlorothieno[3,2-b]pyridine CAS No. 225385-05-7

2-Bromo-7-chlorothieno[3,2-b]pyridine

Cat. No. B1341976
M. Wt: 248.53 g/mol
InChI Key: XMZQZXNHMUDHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492383B1

Procedure details

A solution of 90 mL of tetrahydrofuran and diisopropylamine (4.6 mL, 32.9 mmol) were cooled to −78° C. and n-butyllithium (12.2 mL, 30.3 mmol) in hexane was added dropwise. The solution was heated to 0 ° C. for 10 minutes, recooled to −78° C., and 7-chloro-thieno[3,2-b]pyridine (4.29 g, 25.2 mmol) was added. The anion was stirred 10 minutes and 1,2-dibromo-1,1,2,2-tetrafluoroethane (3.3 mL, 27.8 mmol) was added. The solution was stirred an additional 20 minutes then allowed to warm to room temperature. After 1 hour the reaction mixture was poured into water and extracted with chloroform (3×100 mL). The combined organic portions were dried over magnesium sulfate, filtered, and dried to afford 4.65 g (74%) of 2-bromo-7-chloro-thieno[3,2-b]pyridine. 1H NMR (400 MHz, DMSO) d 8.64 (d, 1H), 7.91 (s, 1H), 7.65 (d, 1H); LC-MS: 250 (MH+); HPLC RT: 5.49.
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
4.6 mL
Type
reactant
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]2[CH:20]=[CH:21][S:22][C:15]=12.[Br:23]C(F)(F)C(Br)(F)F>CCCCCC.O.O1CCCC1>[Br:23][C:21]1[S:22][C:15]2[C:16](=[N:17][CH:18]=[CH:19][C:14]=2[Cl:13])[CH:20]=1

Inputs

Step One
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
4.29 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=CS2
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrC(C(F)(F)Br)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The anion was stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to −78° C.
STIRRING
Type
STIRRING
Details
The solution was stirred an additional 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC2=NC=CC(=C2S1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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